

A Technical Guide to Small-Molecule Inhibitors of YEATS Domains

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism, and application of small-molecule inhibitors targeting the YEATS family of epigenetic reader domains. It includes a summary of key compounds, detailed experimental protocols for their evaluation, and diagrams of relevant biological pathways and research workflows.

Introduction: The YEATS Domain as a Therapeutic Target

The YEATS domain is an evolutionarily conserved protein module that functions as an epigenetic "reader" by specifically recognizing acylated lysine residues on histone tails, including acetylation (Kac) and crotonylation (Kcr).[1][2] There are four human proteins containing a YEATS domain: ENL (MLLT1), AF9 (MLLT3), GAS41 (YEATS4), and YEATS2.[3] These proteins are critical components of various chromatin-modifying and transcriptional complexes. By binding to acetylated chromatin, they recruit effector proteins that modulate gene expression.[1]

Aberrant function and overexpression of YEATS domain-containing proteins are implicated in several human cancers.

• ENL and AF9: These paralogs are frequently involved in chromosomal translocations with the MLL gene in aggressive acute myeloid leukemia (AML) and acute lymphoid leukemia



(ALL).[4][5] Beyond their role in MLL-fusion proteins, the wild-type ENL protein is essential for maintaining the leukemic state in AML, where its YEATS domain-mediated binding to acetylated histones drives the expression of oncogenes like MYC and HOXA9.[6][7][8]

- GAS41 (YEATS4): This protein is often overexpressed in non-small cell lung cancer (NSCLC) and other malignancies.[9][10] It recognizes acetylated histones to promote the deposition of the histone variant H2A.Z, facilitating pro-tumorigenic transcription.[11][12]
- YEATS2: Identified as an oncogenic driver in NSCLC, pancreatic, and liver cancers, YEATS2
 is a subunit of the ATAC histone acetyltransferase complex.[3][13] Its YEATS domain reads
 histone acetylation marks to activate transcriptional programs essential for tumor growth and
 survival.[3][14]

The critical role of the YEATS domain's reader function in driving these cancers makes it a compelling target for therapeutic intervention. Small-molecule inhibitors that competitively block the acetyl-lysine binding pocket can disrupt these oncogenic pathways.[1][15]

Mechanism of Action of YEATS Domain Inhibitors

YEATS domain inhibitors are typically designed to be competitive antagonists of acetylated histone binding. The YEATS domain recognizes acetyl-lysine through a distinct structural feature: an aromatic "sandwich" cage that engages the acetyl methyl group.[14][16] Small molecules are developed to occupy this pocket, preventing the YEATS protein from docking onto chromatin.

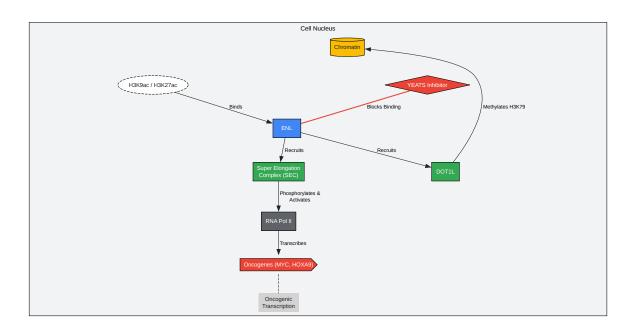
This displacement has several downstream consequences:

- Disruption of Protein-Chromatin Interaction: The primary effect is the prevention of YEATS protein localization to the promoters and enhancers of target genes.[1]
- Inhibition of Transcriptional Elongation: For ENL and AF9, inhibitor binding prevents the
 recruitment of key transcriptional machinery, such as the Super Elongation Complex (SEC)
 and the histone methyltransferase DOT1L.[6][17] This leads to reduced RNA Polymerase II
 activity and suppression of oncogene transcription.[6]
- Induction of Anti-Tumor Phenotypes: In cancer cells, the downstream effects include cell growth arrest, induction of apoptosis, and cellular differentiation.[6][15] For example,



treatment of AML cells with ENL inhibitors leads to myeloid differentiation and suppression of leukemia growth.[6][18]

The following diagram illustrates the signaling pathway of ENL in AML and the mechanism by which inhibitors disrupt it.



Click to download full resolution via product page

Caption: ENL pathway in AML and point of inhibitor action.

Summary of Key Small-Molecule Inhibitors

A growing number of small-molecule inhibitors targeting various YEATS domains have been developed. The table below summarizes key compounds, their primary targets, and their reported binding affinities or potencies.



Compound Name	Target(s)	Assay Type	Affinity <i>l</i> Potency	Reference(s)
SR-0813	ENL, AF9	HTRF (IC50)	25 nM (ENL)	[8][18]
SPR (Kd)	30 nM (ENL)	[18]		
SGC-iMLLT	ENL, AF9	Peptide Displacement	Kd = 745 nM (ENL)	[17][19]
Kd = 523 nM (AF9)	[17]			
Compound 11	ENL	AlphaScreen (IC50)	< 100 nM	[15][20]
Compound 24	ENL	AlphaScreen (IC50)	< 100 nM	[15][20]
TDI-11055	ENL	HTRF (IC50)	Potent, improved PK	[21]
XL-13m	ENL	Isothermal Titration	Kd = 0.4 μM	[1]
Calorimetry (ITC)				
DLG-41	GAS41	Biochemical Assay	Submicromolar	[9][22]
LS-1-124	YEATS2	Biochemical Assay	Potent, in vivo activity	[13][14]

Note: IC50 (Half-maximal inhibitory concentration) and Kd (dissociation constant) are common measures of potency and binding affinity, respectively. Lower values indicate higher potency/affinity.[23]

Key Experimental Protocols

The evaluation of YEATS domain inhibitors requires a combination of biochemical, biophysical, and cellular assays to determine potency, selectivity, and on-target activity.



Biochemical Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, high-throughput assay used to quantify the binding of a YEATS domain to an acetylated histone peptide and measure its disruption by an inhibitor.[24]

Principle: A recombinant, tagged YEATS domain protein (e.g., 6xHis-ENL) is mixed with a biotinylated histone peptide containing an acetyl-lysine mark (e.g., Biotin-H3K9ac). A Europium (Eu)-chelate-labeled antibody or streptavidin serves as the donor fluorophore, binding the peptide. A second antibody or reagent conjugated to an acceptor fluorophore (e.g., ULight™) binds the tagged protein. When the protein and peptide interact, the donor and acceptor are brought into proximity, allowing for a FRET signal upon excitation. An inhibitor disrupts this interaction, causing a loss of signal.[24]

Detailed Protocol (Example for ENL):

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% casein, and 0.1% NP-40.
 - 5X Inhibitor Plate: Prepare serial dilutions of test compounds in Assay Buffer in a 384-well plate.
 - 5X Protein: Dilute 6xHis-ENL protein to 125 nM in Assay Buffer.
 - 5X Peptide: Dilute Biotin-H3K9ac peptide to 5 nM in Assay Buffer.
 - 2.5X Detection Mix: Prepare a mix of Anti-6xHis-ULight (15 nM final) and Streptavidin-Europium (0.5 nM final) in Assay Buffer.
- Assay Procedure (384-well plate, 20 µL final volume):
 - Add 4 μL of 5X test inhibitor or vehicle control to each well.
 - Add 4 μL of 5X 6xHis-ENL protein.
 - Incubate for 15 minutes at room temperature.



- Add 4 μL of 5X Biotin-H3K9ac peptide.
- Incubate for 30 minutes at room temperature.
- Add 8 μL of 2.5X Detection Mix.
- Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition:
 - Read the plate using a TR-FRET capable reader (e.g., EnVision). Excite at ~320-340 nm and measure emission at 615 nm (Europium) and 665 nm (ULight/FRET).
 - Calculate the ratio of 665 nm / 615 nm emission.
 - Plot the ratio against inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[25]

Biophysical Validation: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[16] It is a gold-standard method for validating hits from primary screens.

Principle: A solution of the inhibitor is titrated into a solution containing the target YEATS domain protein in the calorimeter cell. The heat change upon each injection is measured. The resulting thermogram is integrated and plotted against the molar ratio of inhibitor to protein to determine the thermodynamic parameters of binding.

Detailed Protocol:

- Sample Preparation:
 - Dialyze the purified YEATS domain protein (e.g., 20-50 μM) and the inhibitor (e.g., 200-500 μM) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.



- Degas both solutions immediately before the experiment.
- ITC Experiment Setup:
 - Load the protein solution into the sample cell of the microcalorimeter.
 - Load the inhibitor solution into the injection syringe.
 - Set the experimental temperature (e.g., 25°C).
- Titration:
 - Perform an initial small injection (e.g., 0.5 μL) to remove air from the syringe, followed by a series of 20-30 injections (e.g., 2 μL each) with sufficient spacing to allow the signal to return to baseline.
- Data Analysis:
 - Integrate the heat-change peaks for each injection.
 - Subtract the heat of dilution, determined from a control experiment titrating the inhibitor into buffer alone.
 - Fit the integrated data to a one-site binding model using analysis software (e.g., Origin) to calculate Kd, n, and ΔH.[16]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is used to verify that a compound binds to its intended target protein within the complex environment of a living cell.[26]

Principle: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the inhibitor or a vehicle control and then heated to a range of temperatures. At a specific temperature, the unbound protein will denature and aggregate, while the inhibitor-bound fraction remains soluble. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[26]



Detailed Protocol:

Cell Treatment:

 Culture cells (e.g., MOLM-13 leukemia cells) and treat with the desired concentration of the YEATS inhibitor or vehicle (e.g., DMSO) for a set time (e.g., 1-2 hours).

Heating Step:

- Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
- Heat the samples across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Cell Lysis and Fractionation:
 - Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a water bath).
 - Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

Quantification:

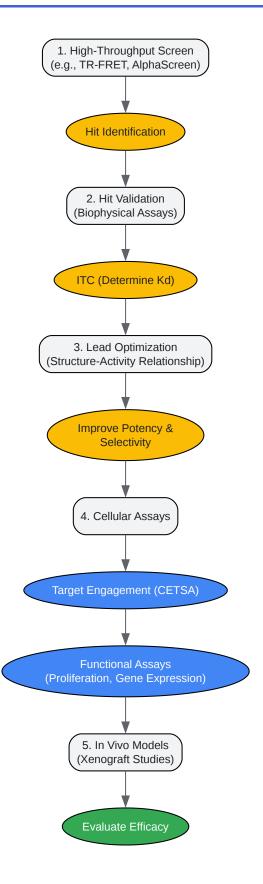
- Carefully collect the supernatant (soluble fraction).
- Quantify the amount of soluble target protein using an antibody-based method like Western Blot, ELISA, or AlphaScreen.

Data Analysis:

- Plot the percentage of soluble protein against temperature for both vehicle- and inhibitortreated samples.
- A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement.[26]

The following diagram outlines a typical workflow for the discovery and validation of YEATS domain inhibitors.





Click to download full resolution via product page

Caption: A generalized workflow for YEATS inhibitor discovery.



Conclusion and Future Outlook

The YEATS domains have emerged as a promising class of epigenetic targets for cancer therapy. The development of potent and selective small-molecule inhibitors has provided invaluable chemical probes to dissect their biological functions and has laid the groundwork for new therapeutic strategies.[1][15] The success of compounds targeting ENL in preclinical models of acute leukemia highlights the potential of this approach.[6][19]

Future efforts will likely focus on:

- Improving Selectivity: Developing inhibitors that can distinguish between the highly similar YEATS domains of ENL and AF9, or among other family members, to minimize off-target effects.[15]
- Expanding to Other Cancers: Leveraging the roles of GAS41 and YEATS2 in solid tumors like NSCLC to develop new treatments.[9][13]
- Combination Therapies: Exploring the synergistic effects of YEATS inhibitors with other epigenetic drugs, such as BET bromodomain inhibitors, which has shown promise in leukemia cells.[6][20]
- Development of In Vivo Probes: Optimizing the pharmacokinetic properties of current leads to enable robust in vivo studies and clinical translation.[21]

Continued research into the biology of YEATS domains and the development of sophisticated chemical tools to modulate their activity will be crucial for realizing their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Structure-guided development of YEATS domain inhibitors by targeting π - π - π stacking PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YEATS2: a novel cancer epigenetic reader and potential therapeutic target PMC [pmc.ncbi.nlm.nih.gov]
- 4. The YEATS Domain Epigenetic Reader Proteins ENL and AF9 and Their Therapeutic Value in Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. The YEATS domain epigenetic reader proteins ENL and AF9 and their therapeutic value in leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENL links histone acetylation to oncogenic gene expression in AML PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Development of a Small-Molecule Inhibitor Targeting the GAS41 YEATS Domain in Nonsmall Cell Lung Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of potent dimeric inhibitors of GAS41 YEATS domain PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The First Class of Inhibitors for YEATS Domain as Potential Anti-Cancer Agents Innovation Hub@HK [innovationhub.hk]
- 14. data.epo.org [data.epo.org]
- 15. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragment-Based Discovery of AF9 YEATS Domain Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Selective Inhibitor for the YEATS Domains of ENL/AF9 PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The ENL YEATS epigenetic reader domain critically links MLL-ENL to leukemic stem cell frequency in t(11;19) Leukemia [scholarworks.indianapolis.iu.edu]



- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. arxiv.org [arxiv.org]
- 24. epicypher.com [epicypher.com]
- 25. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein—Protein Interaction Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA -Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Small-Molecule Inhibitors of YEATS Domains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821041#small-molecule-inhibitors-of-yeats-domains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com